molecular formula C23H24Br3N3O3 B1247978 Maedamine A

Maedamine A

Cat. No.: B1247978
M. Wt: 630.2 g/mol
InChI Key: LELRYAYWJCSVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maedamine A is a naturally occurring alkaloid first isolated from plants of the genus Crotalaria, such as Crotalaria agatiflora and Crotalaria rosenii. Its molecular formula is C₂₀H₂₃NO₅, with a molecular weight of 357.4 g/mol and a melting point of 198–200°C . Structurally, this compound features a bicyclic framework with a pyrrolizidine backbone substituted with hydroxyl and methyl groups, which contribute to its biological activity and stability.

Properties

Molecular Formula

C23H24Br3N3O3

Molecular Weight

630.2 g/mol

IUPAC Name

3-[(3-bromo-4-methoxyphenyl)methyl]-5-[3,5-dibromo-4-[3-(dimethylamino)propoxy]phenyl]-1H-pyrazin-2-one

InChI

InChI=1S/C23H24Br3N3O3/c1-29(2)7-4-8-32-22-17(25)11-15(12-18(22)26)20-13-27-23(30)19(28-20)10-14-5-6-21(31-3)16(24)9-14/h5-6,9,11-13H,4,7-8,10H2,1-3H3,(H,27,30)

InChI Key

LELRYAYWJCSVAA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1Br)C2=CNC(=O)C(=N2)CC3=CC(=C(C=C3)OC)Br)Br

Synonyms

ma'edamine A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of this compound with Related Alkaloids

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Source
This compound C₂₀H₂₃NO₅ 357.4 198–200 Crotalaria agatiflora
Maeganedin A C₁₉H₂₁NO₄ 327.4 185–187 Crotalaria rosenii
Magellanesine C₁₈H₂₅NO₃ 303.4 172–174 Lycopodium magellanicum
Magellaninone C₁₆H₂₃NO₂ 261.4 105–107 Lycopodium magellanicum
Magnarcine C₁₇H₂₀N₂O₂ 284.4 210–212 (dec.) Narcissus hybrids

Key Observations :

Molecular Complexity: this compound has the highest molecular weight and melting point among the listed compounds, suggesting greater structural complexity and stability compared to simpler analogs like Magellaninone.

Functional Groups : Unlike Magellanesine and Magnarcine, which lack hydroxyl substitutions, this compound’s hydroxyl groups may enhance its solubility and interaction with biological targets.

Thermal Stability : The higher melting point of this compound relative to Maeganedin A (Δm.p. ~13°C) implies stronger intermolecular forces, likely due to hydrogen bonding from hydroxyl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Maedamine A
Reactant of Route 2
Maedamine A

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